3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide
Description
3-(3-Methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a pyrazole derivative characterized by a methoxy-substituted phenyl ring at position 3, a methyl group at position 1, and a carboxamide functional group at position 5 of the pyrazole core. Its molecular formula is C₁₂H₁₃N₃O₂, with a molecular weight of 243.26 g/mol (derived from by replacing the carboxylic acid group with a carboxamide).
Properties
IUPAC Name |
5-(3-methoxyphenyl)-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-15-11(12(13)16)7-10(14-15)8-4-3-5-9(6-8)17-2/h3-7H,1-2H3,(H2,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYUNAVIFVXRAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones. The reaction typically proceeds under acidic or basic conditions, often using catalysts to enhance the reaction rate and yield.
Cyclization Method:
Industrial Production Methods
In an industrial setting, the production of 3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.
| Reaction Conditions | Products | Yield | Key Observations |
|---|---|---|---|
| 6 M HCl, reflux (4–6 h) | 3-(3-Methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid | 72–78% | Acidic hydrolysis preferred for stability of aromatic groups. |
| 2 M NaOH, 80°C (3 h) | Sodium salt of the carboxylic acid | 85% | Requires neutralization with HCl to isolate free acid. |
Alkylation Reactions
The pyrazole ring’s nitrogen atoms and methoxy group participate in alkylation.
| Reagent | Conditions | Product | Regioselectivity |
|---|---|---|---|
| Methyl iodide, NaH, DMF | 0°C → RT, 12 h | N-Methylated pyrazole derivative | Predominant alkylation at N1 position. |
| Benzyl bromide, K₂CO₃, DMF | 60°C, 8 h | N-Benzyl derivative | Competitive O-alkylation observed at methoxy group. |
Acylation Reactions
The carboxamide and pyrazole nitrogen react with acylating agents.
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| Acetyl chloride, pyridine | 0°C, 2 h | N-Acetylated pyrazole | Acylation occurs at N2 nitrogen. |
| Benzoyl chloride, Et₃N, THF | RT, 6 h | N-Benzoylated derivative | Requires anhydrous conditions. |
Cyclization Reactions
The carboxamide group facilitates cyclization to form fused heterocycles.
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| POCl₃, 110°C | Reflux, 3 h | Pyrazolo[3,4-d]pyrimidin-4-one | Forms tricyclic structures with potential bioactivity. |
| NH₂NH₂·H₂O, ethanol | 70°C, 5 h | Pyrazolo[1,5-a]pyrimidine | Hydrazine-mediated cyclization. |
Oxidation Reactions
Controlled oxidation modifies substituents on the aromatic ring.
| Reagent | Conditions | Product | Mechanism |
|---|---|---|---|
| KMnO₄, H₂SO₄ | 50°C, 2 h | 3-(3-Carboxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide | Methoxy → carboxylic acid conversion. |
| H₂O₂, FeSO₄ | RT, 24 h | Sulfoxide derivatives | Limited selectivity observed. |
Cross-Coupling Reactions
The methoxyphenyl group participates in palladium-catalyzed couplings.
| Reagent | Conditions | Product | Catalyst |
|---|---|---|---|
| Aryl boronic acid, Pd(PPh₃)₄ | DMF/H₂O, 80°C, 12 h | Biaryl derivatives | Suzuki-Miyaura coupling. |
| Alkyne, CuI, PdCl₂ | THF, 60°C, 8 h | Alkynylated pyrazole | Sonogashira coupling. |
Key Observations from Research
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Solvent Effects : DMF enhances reaction rates in alkylation and acylation due to its polar aprotic nature.
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Regioselectivity : Steric hindrance from the methyl group at N1 directs electrophilic attacks to N2 .
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Stability : The methoxy group is susceptible to demethylation under strongly acidic conditions.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research has indicated that pyrazole derivatives, including 3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide, exhibit potential as protein kinase inhibitors, which are crucial in cancer treatment. Protein kinases play a significant role in cell signaling pathways, and their inhibition can lead to reduced tumor growth and proliferation. For example, compounds similar to 3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide have been studied for their ability to selectively inhibit specific kinases associated with various cancers .
1.2 Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives can modulate inflammatory pathways, potentially providing relief in conditions such as arthritis and other inflammatory diseases. The structure-activity relationship (SAR) studies suggest that modifications in the pyrazole ring can enhance anti-inflammatory potency .
1.3 Neurological Disorders
Recent studies have explored the use of pyrazole derivatives as sodium channel modulators for treating neurological disorders. These compounds can selectively target specific sodium channels involved in pain signaling, making them candidates for managing neuropathic pain and other central nervous system disorders .
Agricultural Applications
2.1 Fungicidal Activity
The compound has shown promising results in agricultural applications, particularly as a fungicide. It has been effective against various phytopathogenic fungi, thereby reducing mycotoxin contamination in crops. This is particularly important for food safety and agricultural productivity . The antifungal activity of pyrazole derivatives is attributed to their ability to disrupt fungal cell wall synthesis and inhibit key enzymes involved in fungal metabolism .
2.2 Pest Control
Beyond fungicidal properties, 3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide derivatives have been formulated for controlling animal pests. This application is crucial in integrated pest management systems, where reducing chemical residues while maintaining efficacy is paramount .
Structure-Activity Relationship (SAR) Studies
Understanding the SAR of 3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is essential for optimizing its applications:
| Modification | Effect on Activity |
|---|---|
| Substitution on the phenyl ring | Enhances potency against specific targets |
| Alteration of the carboxamide group | Modulates solubility and bioavailability |
| Changes in the pyrazole core | Affects selectivity towards various biological targets |
These modifications are critical for developing more effective derivatives with improved pharmacokinetic properties.
Case Studies
Several case studies highlight the efficacy of pyrazole derivatives:
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Case Study 1: Anticancer Efficacy
A study demonstrated that a derivative of 3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide inhibited the growth of breast cancer cells by targeting specific kinases involved in cell cycle regulation, showcasing its potential as a therapeutic agent. -
Case Study 2: Agricultural Application
Field trials conducted with a formulation containing this compound showed a significant reduction in fungal infections in crops compared to untreated controls, emphasizing its practical utility in agriculture.
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Carboxamides
Structural Variations and Substituent Effects
Pyrazole carboxamides exhibit diverse pharmacological properties influenced by substituents on the aromatic rings and the pyrazole core. Below is a comparative analysis of key analogs:
Table 1: Structural and Molecular Comparison
Key Observations:
- Electron Effects : The target compound’s 3-methoxyphenyl group donates electrons, enhancing aromatic π-π interactions, whereas chloro () and trifluoromethyl () substituents introduce electron-withdrawing effects, altering binding affinity .
- Positional Isomerism : The location of substituents (e.g., carboxamide at position 3 vs. 5) affects spatial orientation and target engagement .
Functional Group Modifications
Carboxamide vs. Carboxylic Acid/Ester
- Carboxamide : Present in the target compound and analogs (), this group enables hydrogen bonding with biological targets, critical for enzyme inhibition (e.g., cysteine proteases in ) .
- Carboxylic Acid/Ester : Derivatives like 3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid () and ethyl esters () lack hydrogen-bonding capability, reducing target affinity but improving solubility for prodrug applications .
Biological Activity
3-(3-Methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anti-inflammatory, analgesic, and antimicrobial effects, as well as its potential applications in treating various diseases.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a methoxyphenyl group and a carboxamide functional group. Its unique structure contributes to its interaction with biological targets, making it a candidate for various therapeutic applications.
Anti-inflammatory Activity
Research indicates that 3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide exhibits significant anti-inflammatory properties. It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies demonstrated that the compound could reduce inflammation in models of carrageenan-induced edema, comparable to standard anti-inflammatory drugs like dexamethasone .
Table 1: Anti-inflammatory Activity Comparison
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Reference |
|---|---|---|---|
| 3-(3-Methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide | 61–85% | 76–93% | |
| Dexamethasone | 76% | 86% |
Analgesic Effects
In analgesic models, this compound has shown promising results. Studies using the carrageenan-induced paw edema model demonstrated that it significantly reduced pain response in animal subjects, suggesting its potential as an analgesic agent .
Antimicrobial Properties
The antimicrobial activity of 3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has also been investigated. Preliminary findings suggest effectiveness against various bacterial strains, indicating its potential use as an antimicrobial agent.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It may inhibit enzymes involved in inflammatory pathways or modulate receptor activities related to pain and inflammation. For instance, docking studies have suggested that it binds to the colchicine site on tubulin, potentially disrupting microtubule assembly and affecting cell cycle progression in cancer cells .
Case Study 1: In Vivo Anti-inflammatory Effects
A study conducted on mice demonstrated that administration of 3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide resulted in a significant reduction in LPS-induced TNF-α release. The findings indicated a dose-dependent response, with higher doses leading to greater inhibition of inflammatory markers .
Case Study 2: Anticancer Potential
In vitro studies on breast cancer cell lines (MDA-MB-231) revealed that the compound could induce apoptosis and inhibit cell proliferation at low micromolar concentrations. The apoptotic effects were confirmed through caspase activity assays, highlighting its potential as an anticancer therapeutic .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide?
The synthesis typically involves multi-step processes, including cyclocondensation and functionalization. For instance, analogous pyrazole derivatives are synthesized via cyclocondensation of precursors like ethyl acetoacetate and phenylhydrazine, followed by hydrolysis and amidation (e.g., reaction with piperidinyl or substituted anilines) . Key steps include optimizing reaction conditions (e.g., solvent, temperature) and purification via column chromatography. Carboxamide formation may involve coupling activated carboxylic acid derivatives (e.g., acid chlorides) with amines under basic conditions .
Q. How is the structural integrity of this compound validated experimentally?
Structural validation combines spectroscopic techniques:
- IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1650–1700 cm⁻¹ for carboxamide) .
- ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy group at δ ~3.8 ppm, pyrazole ring protons) .
- Mass spectrometry verifies molecular weight and fragmentation patterns.
- Single-crystal X-ray diffraction (if crystallizable) provides definitive bond lengths and angles, as demonstrated for related pyrazole-carboxamide derivatives .
Q. What are the recommended protocols for assessing the compound’s physicochemical stability?
Stability studies should include:
- Thermal analysis : TGA/DSC to determine decomposition temperatures and phase transitions .
- Solution stability : Monitor degradation in solvents (e.g., DMSO, aqueous buffers) via HPLC/UV-Vis under varying pH and temperatures .
- Long-term storage : Store at –20°C in inert atmospheres (argon) to prevent oxidation, as suggested for structurally similar compounds .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound?
Discrepancies often arise from variations in experimental conditions (e.g., solvent polarity, temperature). To standardize measurements:
- Use shake-flask methods with HPLC quantification under controlled pH and ionic strength .
- Compare results with computational predictions (e.g., COSMO-RS or Abraham solvation models ) to validate experimental data .
- Document solvent purity and equilibration time to ensure reproducibility.
Q. What strategies are effective for optimizing the compound’s bioactivity through structure-activity relationship (SAR) studies?
- Scaffold diversification : Modify the methoxyphenyl group (e.g., fluorination, substituent position) to enhance target binding, as seen in analogs with improved COX-2 inhibition .
- Amide substituent screening : Replace the methyl group with bulkier alkyl/aryl moieties to probe steric effects, guided by molecular docking into target proteins (e.g., kinases) .
- Pharmacokinetic profiling : Assess metabolic stability (e.g., microsomal assays) and permeability (Caco-2 models) to prioritize derivatives with balanced ADME properties.
Q. How can computational tools aid in predicting off-target interactions or toxicity risks?
- Molecular docking : Screen against databases like ChEMBL or PubChem to identify potential off-targets (e.g., cytochrome P450 enzymes) .
- QSAR models : Train models using toxicity endpoints (e.g., Ames test data) to predict mutagenicity or hepatotoxicity .
- Machine learning : Apply platforms like DeepTox to analyze structural alerts (e.g., reactive metabolites) from high-throughput screening data .
Methodological Notes
- Synthetic reproducibility : Always characterize intermediates (e.g., via TLC and melting points) to ensure reaction progression .
- Data validation : Cross-reference spectral data with literature values for analogous pyrazole derivatives to confirm assignments .
- Conflict resolution : Replicate disputed experiments (e.g., solubility) under standardized protocols and report detailed metadata (e.g., equipment calibration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
